Tenidap-d3
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Overview
Description
Tenidap-d3 is a deuterium-labeled derivative of Tenidap, a non-steroidal anti-inflammatory drug. Tenidap is known for its selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50 values of 0.03 μM and 1.2 μM, respectively . This compound retains the anti-inflammatory and antirheumatic properties of Tenidap, making it a valuable compound for scientific research and pharmaceutical applications .
Preparation Methods
The synthesis of Tenidap-d3 involves the incorporation of deuterium into the Tenidap molecule. One practical synthesis method for Tenidap involves the alkylation of lithium monoenolates of N,N,N’,N’-tetramethylbutanediamide with 2-iodobenzyl chloride in liquid ammonia at -60°C . This is followed by intramolecular arylation and selective hydrolysis to produce the desired compound. The deuterium labeling is achieved by substituting hydrogen atoms with deuterium during the synthesis process .
Chemical Reactions Analysis
Tenidap-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tenidap-d3 has a wide range of scientific research applications:
Mechanism of Action
Tenidap-d3 exerts its effects by selectively inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the production of pro-inflammatory mediators . It also modulates the production of proinflammatory cytokines, including interleukins-1 and -6 and tumor necrosis factor-α . Additionally, this compound affects cellular pH and inhibits anion transport, contributing to its anti-inflammatory and immunomodulatory properties .
Comparison with Similar Compounds
Tenidap-d3 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile compared to non-deuterated Tenidap . Similar compounds include:
Tenidap: The non-deuterated form with similar anti-inflammatory properties.
Diclofenac: Another non-steroidal anti-inflammatory drug used for comparison in clinical studies.
Hydroxychloroquine: Often used in combination with Tenidap in rheumatoid arthritis treatment.
This compound stands out for its enhanced stability and unique pharmacokinetic properties, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C14H9ClN2O3S |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-(3,4,5-trideuteriothiophene-2-carbonyl)indole-1-carboxamide |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)/i1D,2D,5D |
InChI Key |
IZSFDUMVCVVWKW-FYFKOAPZSA-N |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O)[2H] |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O |
Origin of Product |
United States |
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